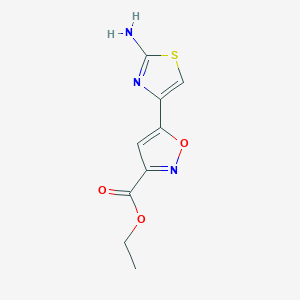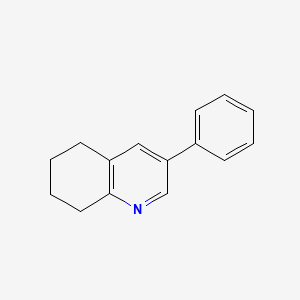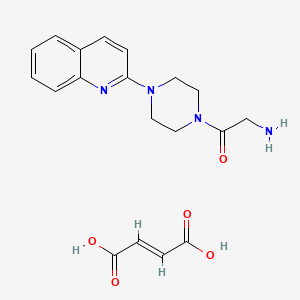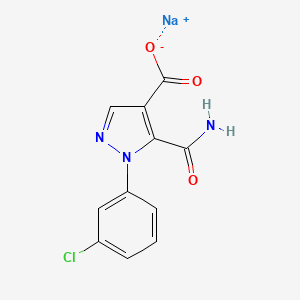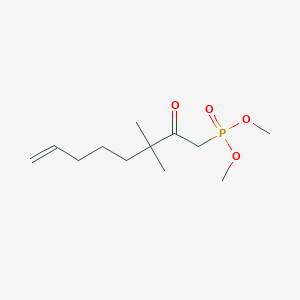![molecular formula C19H20 B14331005 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene CAS No. 107270-52-0](/img/structure/B14331005.png)
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an ethenyl group and a propyl chain that is further substituted with another ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in a suitable solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, AlCl3, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the ethenyl groups can participate in polymerization reactions, forming cross-linked networks that enhance the material properties of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene can be compared with other similar compounds such as:
Styrene: A simpler aromatic compound with a single ethenyl group attached to the benzene ring.
Divinylbenzene: Contains two ethenyl groups attached to the benzene ring, similar to this compound but without the propyl chain.
Ethylbenzene: A related compound where the benzene ring is substituted with an ethyl group instead of an ethenyl group.
The uniqueness of this compound lies in its dual ethenyl substitution and the presence of a propyl chain, which imparts distinct chemical and physical properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
107270-52-0 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene |
InChI |
InChI=1S/C19H20/c1-3-16-11-13-18(14-12-16)8-6-10-19-9-5-7-17(4-2)15-19/h3-5,7,9,11-15H,1-2,6,8,10H2 |
InChI-Schlüssel |
VRGRIBNNLSDYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


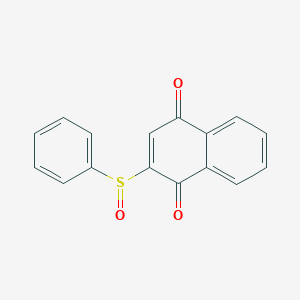

![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)

![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
